4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Overview
Description
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid: is an organic compound with the molecular formula C10H11BO4 and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a 1,3,2-dioxaborinane ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid typically involves the conversion of commercially available 4-carboxyphenylboronic acid to its boronic ester form. This conversion is achieved through established literature procedures . The boronic ester is then refluxed in excess thionyl chloride to yield the corresponding acid chloride .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoic acid moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds .
Biology: In biological research, the compound is utilized in the development of boron-based drugs and as a tool for studying boron metabolism in living organisms .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals .
Mechanism of Action
The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications . The compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
- 4-(1,3,2-Dioxaborinan-2-yl)-2-(trifluoromethyl)benzoic acid
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Comparison: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a 1,3,2-dioxaborinane ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the benzoic acid group allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5H,1,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTULIYDVGLPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561279 | |
Record name | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126747-13-5 | |
Record name | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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